2-Fluoro-4-octyloxyphenylboronic acid
Description
2-Fluoro-4-octyloxyphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 2-position, an octyloxy group at the 4-position, and a boronic acid (-B(OH)₂) functional group. The octyloxy chain likely enhances lipophilicity, impacting solubility and reactivity compared to shorter-chain analogs.
Properties
Molecular Formula |
C14H22BFO3 |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
(2-fluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11,17-18H,2-7,10H2,1H3 |
InChI Key |
QSJXYSNWIXIZTM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCCCCCC)F)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Fluoro-4-octyloxyphenylboronic acid with structurally related fluorophenylboronic acids, based on substituent effects, molecular properties, and reactivity inferred from the evidence:
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., octyloxy, isopropoxy) slightly reduce boronic acid reactivity in cross-coupling compared to electron-withdrawing groups (e.g., Cl, CO₂Me, SMe) .
- Lipophilicity : Longer alkyl chains (e.g., octyloxy) enhance membrane permeability but reduce aqueous solubility, making them suitable for lipid-based formulations .
Synthetic Utility :
- Compounds with polar groups (e.g., CO₂Me in ) are preferable for aqueous-phase reactions, while lipophilic analogs (e.g., octyloxy) may excel in organic solvents or lipid-rich environments.
Safety and Handling: Fluorophenylboronic acids generally require precautions against inhalation and skin contact, as noted in safety data sheets for analogs like 4-Formylphenylboronic acid ().
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